molecular formula C26H50O2 B159639 (Z)-hexacos-18-enoic acid CAS No. 128065-63-4

(Z)-hexacos-18-enoic acid

Cat. No.: B159639
CAS No.: 128065-63-4
M. Wt: 394.7 g/mol
InChI Key: CQRBYMVSSMZBEU-UHFFFAOYSA-N
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Description

(Z)-Hexacos-18-enoic acid is a monounsaturated very-long-chain fatty acid (VLCFA) with a 26-carbon backbone and a cis-configured double bond at position 18. Its molecular formula is C₂₆H₅₀O₂, and its molecular weight is 396.69 g/mol (inferred from the saturated analog hexacosanoic acid, C₂₆H₅₂O₂, which has a molecular weight of 396.69 g/mol ). The Z (cis) configuration introduces a kink in the hydrocarbon chain, reducing intermolecular packing efficiency compared to saturated analogs. This structural feature lowers its melting point and enhances membrane fluidity in biological systems.

Properties

CAS No.

128065-63-4

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

(Z)-hexacos-18-enoic acid

InChI

InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h8-9H,2-7,10-25H2,1H3,(H,27,28)/b9-8-

InChI Key

CQRBYMVSSMZBEU-UHFFFAOYSA-N

SMILES

CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCC=CCCCCCCCCCCCCCCCCC(=O)O

Synonyms

18-hexacosenoic acid

Origin of Product

United States

Comparison with Similar Compounds

Saturated Analog: Hexacosanoic Acid

Hexacosanoic acid (C₂₆H₅₂O₂) is the saturated counterpart of (Z)-hexacos-18-enoic acid. Key differences include:

  • Melting Point: Hexacosanoic acid has a high melting point of 88.5°C due to efficient packing of linear chains , whereas the cis double bond in this compound likely reduces this to <60°C (inferred from shorter-chain cis-unsaturated acids).
  • Solubility : Both compounds are insoluble in water, but the unsaturated variant may exhibit slightly better miscibility in organic solvents.
  • Biological Role : Saturated VLCFAs are structural components of ceramides and myelin sheaths , while unsaturated VLCFAs may modulate membrane fluidity or signaling pathways.

Shorter-Chain Unsaturated Analogs: 13Z-Octadecenoic Acid

13Z-Octadecenoic acid (cis-18:1n-5, C₁₈H₃₄O₂) shares a cis double bond but has a shorter 18-carbon chain. Key distinctions:

  • Molecular Weight: 282.47 g/mol vs. 396.69 g/mol for this compound .
  • Double Bond Position: The 13th position in 13Z-octadecenoic acid vs. the 18th in this compound. This positional difference affects lipid packing and enzymatic recognition.
  • Biological Context: 13Z-Octadecenoic acid is linked to metabolic processes and biomarker studies , whereas VLCFAs like this compound are associated with specialized tissues (e.g., brain, skin).

Oxidized Derivatives: 9(S)-HPOT and 13(S)-HODE

Compounds such as 9(S)-HPOT (C₁₈H₃₀O₄) and 13(S)-HODE (C₁₈H₃₂O₃) are oxidized derivatives of linoleic acid . Comparison highlights:

  • Functional Groups: These compounds feature hydroperoxy or hydroxy groups, increasing polarity and reactivity compared to this compound.
  • Biological Activity: 9(S)-HPOT and 13(S)-HODE are mediators in oxidative stress and inflammation , while this compound likely serves structural or regulatory roles.

Hydroxylated Analogs: 18-Hydroxyeicosatetraenoic Acid (18-HETE)

18-HETE (C₂₀H₃₂O₃) is a 20-carbon eicosanoid with a hydroxyl group and four double bonds . Contrasts include:

  • Chain Length and Functionalization : 18-HETE is shorter but highly unsaturated and hydroxylated, enhancing its role in vasoregulation and signaling .
  • Physicochemical Properties: The hydroxyl group increases water solubility compared to this compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Functional Groups Melting Point (°C) Key Biological Role
This compound C₂₆H₅₀O₂ 396.69 18 (Z) Carboxylic acid <60 (inferred) Membrane fluidity, signaling
Hexacosanoic acid C₂₆H₅₂O₂ 396.69 None Carboxylic acid 88.5 Ceramide synthesis
13Z-Octadecenoic acid C₁₈H₃₄O₂ 282.47 13 (Z) Carboxylic acid ~10–15 (inferred) Metabolic biomarker
9(S)-HPOT C₁₈H₃₀O₄ 310.43 10,12,15 (E,Z,Z) Hydroperoxy, carboxylic N/A Inflammatory mediator
18-HETE C₂₀H₃₂O₃ 320.47 5,8,11,14 (Z,Z,Z,Z) Hydroxy, carboxylic N/A Vasoregulation

Research Findings and Implications

  • Thermal Stability: Saturated VLCFAs like hexacosanoic acid dominate in environments requiring rigidity (e.g., skin lipids) , while unsaturated analogs like this compound may support dynamic membranes in neural tissues.
  • Enzymatic Specificity : Double bond position (e.g., 18 vs. 13) influences interactions with elongases and desaturases, affecting metabolic pathways .
  • Oxidative Susceptibility: Unlike hydroperoxy/hydroxy derivatives , this compound’s lack of additional oxygenated groups reduces its role in redox signaling.

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